![molecular formula C17H14O3S B11767094 2-[3-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde](/img/structure/B11767094.png)
2-[3-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde is an organic compound that features a benzoyl group attached to a thiobenzaldehyde moiety, with a 1,3-dioxolane ring fused to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde typically involves the reaction of 3-(1,3-dioxolan-2-yl)benzaldehyde with thiobenzaldehyde under specific conditions. The reaction may be catalyzed by acids or bases, and the choice of solvent can significantly impact the yield and purity of the product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiobenzaldehyde moiety to a thiol or thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the dioxolane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). Reaction conditions may vary, but typically involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Applications De Recherche Scientifique
2-[3-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-[3-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzoyl thiobenzaldehydes and dioxolane derivatives, such as:
- 2-(1,3-Dioxolan-2-yl)benzaldehyde
- 3-(2-Methyl-1,3-dioxolan-2-yl)benzaldehyde .
Uniqueness
2-[3-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde is unique due to the presence of both a benzoyl group and a thiobenzaldehyde moiety, along with the 1,3-dioxolane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C17H14O3S |
|---|---|
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
2-[3-(1,3-dioxolan-2-yl)benzoyl]thiobenzaldehyde |
InChI |
InChI=1S/C17H14O3S/c18-16(15-7-2-1-4-14(15)11-21)12-5-3-6-13(10-12)17-19-8-9-20-17/h1-7,10-11,17H,8-9H2 |
Clé InChI |
AHAQRHNQAOUWEW-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11767012.png)
![4-Chloro-2,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B11767015.png)
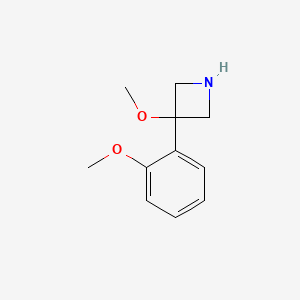
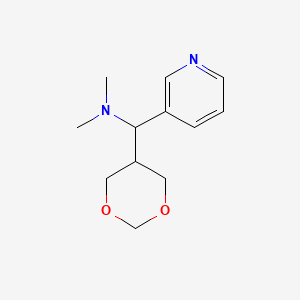
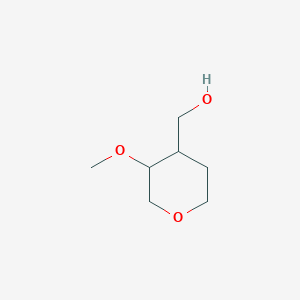
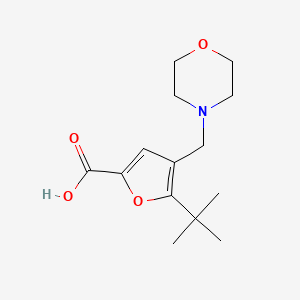

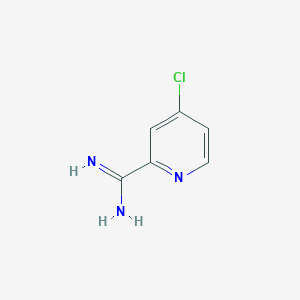

![2-(2-Mercapto-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B11767054.png)
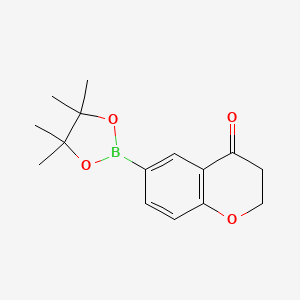
![(3S,6S,8aR)-6-{[(tert-butoxy)carbonyl]amino}-5-oxo-octahydroindolizine-3-carboxylic acid](/img/structure/B11767060.png)
![2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (Hydrochloride)](/img/structure/B11767069.png)

